

Spectroscopic Characterization of 4-(2-Bromoethyl)oxepine: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Bromoethyl)oxepine

Cat. No.: B15409360

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Disclaimer: The compound "**4-(2-Bromoethyl)oxepine**" is not well-documented in publicly available chemical literature. As such, the following spectroscopic data is a representative and hypothetical dataset constructed for illustrative purposes. The experimental protocols and analysis workflow are, however, standard methodologies in chemical research.

This technical guide provides a hypothetical but chemically plausible spectroscopic dataset for **4-(2-Bromoethyl)oxepine**. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Hypothetical Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(2-Bromoethyl)oxepine**.

1.1. NMR Spectroscopy Data

- ¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.25	d	1H	8.5	H2/H6
6.10	t	1H	7.0	H3/H5
5.80	m	1H	-	H4
3.60	t	2H	7.5	-CH ₂ -Br
3.05	t	2H	7.5	Oxepine-CH ₂ -

- ¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
145.5	C2/C6
135.0	C4
128.0	C3/C5
38.5	Oxepine-CH ₂ -
32.0	-CH ₂ -Br

1.2. Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3010	Medium	C-H stretch (alkene)
2960-2850	Medium	C-H stretch (alkane)
1650	Medium	C=C stretch (conjugated)
1240	Strong	C-O-C stretch (ether)
680	Strong	C-Br stretch

1.3. Mass Spectrometry (MS) Data

- Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
202	98	[M] ⁺ (with ⁸¹ Br)
200	100	[M] ⁺ (with ⁷⁹ Br)
121	85	[M - Br] ⁺
107	40	[M - CH ₂ CH ₂ Br] ⁺
91	60	Tropylium ion, [C ₇ H ₇] ⁺ (from rearrangement)

Experimental Protocols

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-(2-Bromoethyl)oxepine** (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer at 298 K. ¹H NMR data was collected over 16 scans with a spectral width of 16 ppm. ¹³C NMR data was collected over 1024 scans with a spectral width of 240 ppm.

2.2. Infrared (IR) Spectroscopy

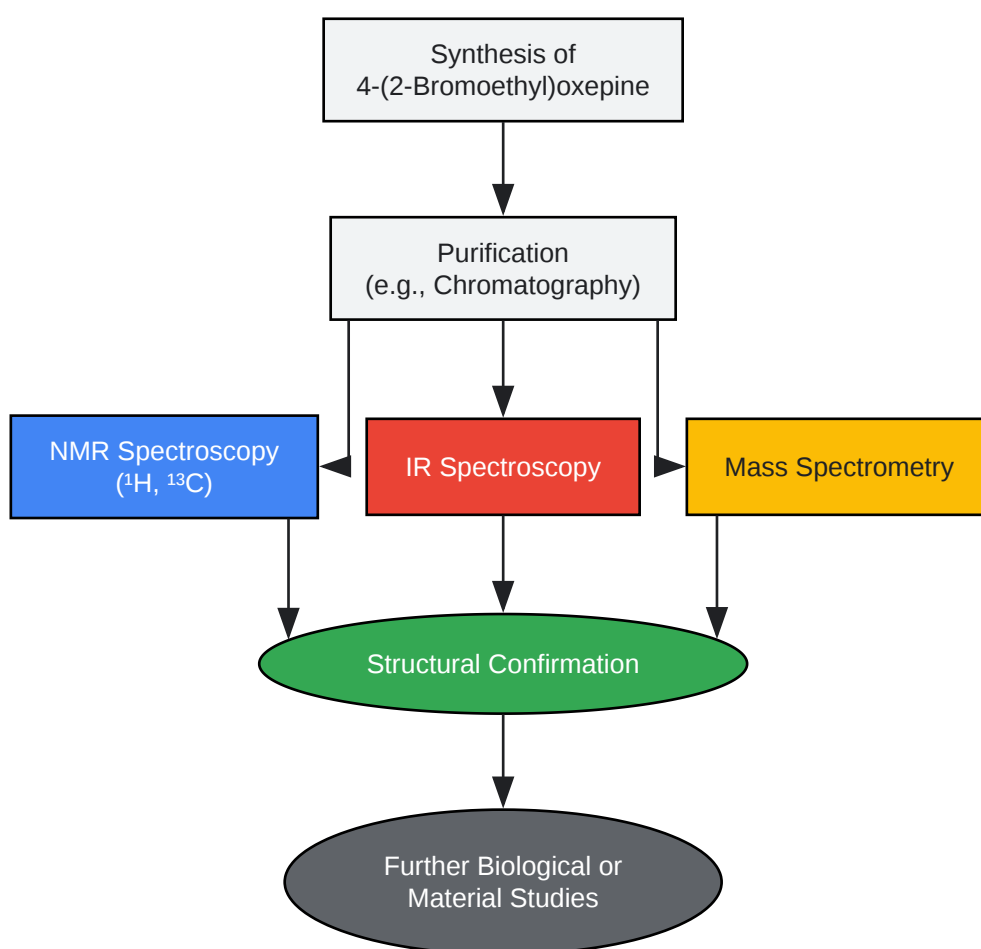
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat compound was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

2.3. Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer with an electron ionization (EI) source. A dilute solution of the compound in methanol was introduced into the instrument via direct infusion. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass analyzer was scanned over a range of m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel synthesized compound like **4-(2-Bromoethyl)oxepine**.



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